molecular formula C11H14O B1353369 4-Ethylphenylacetone CAS No. 75251-24-0

4-Ethylphenylacetone

Cat. No.: B1353369
CAS No.: 75251-24-0
M. Wt: 162.23 g/mol
InChI Key: DNAGWILBAXAZOH-UHFFFAOYSA-N
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Description

4-Ethylphenylacetone, also known as 1-(4-ethylphenyl)propan-2-one, is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a ketone functional group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5C2H5+CH3COClAlCl3C6H4(C2H5)COCH3+HCl\text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} C6​H5​C2​H5​+CH3​COClAlCl3​​C6​H4​(C2​H5​)COCH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenylacetone undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form 4-ethylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 4-ethylphenylpropan-2-ol.

    Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: 4-Ethylbenzoic acid

    Reduction: 4-Ethylphenylpropan-2-ol

    Substitution: Derivatives depending on the nucleophile used

Scientific Research Applications

4-Ethylphenylacetone is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research involving this compound includes its potential use in the development of new therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Ethylphenylacetone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

    Phenylacetone: Similar structure but lacks the ethyl group on the phenyl ring.

    4-Methylphenylacetone: Contains a methyl group instead of an ethyl group on the phenyl ring.

    4-Isopropylphenylacetone: Contains an isopropyl group on the phenyl ring.

Comparison: 4-Ethylphenylacetone is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in physical properties, such as boiling point and solubility, as well as differences in chemical behavior and biological activity .

Properties

IUPAC Name

1-(4-ethylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAGWILBAXAZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427094
Record name 4-ETHYLPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75251-24-0
Record name 4-ETHYLPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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